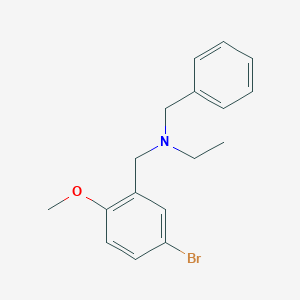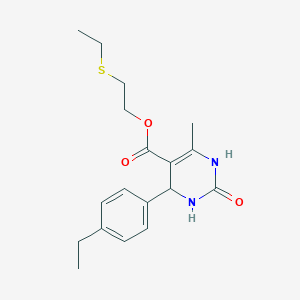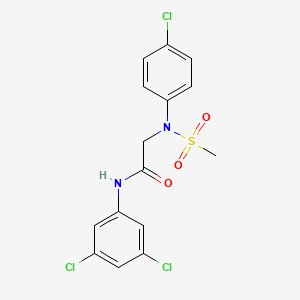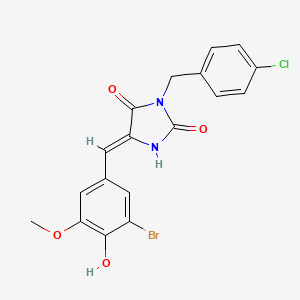![molecular formula C15H18N2O2S B5232083 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in many physiological processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol works by binding to the ATP-binding site of the MAPK kinase (MEK) 1/2, which is upstream of ERK1/2 in the MAPK pathway. This prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling events. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a competitive inhibitor of MEK1/2, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in immune cells, and protect neurons from oxidative stress and excitotoxicity. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has also been shown to modulate the expression of various genes involved in cellular processes such as proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments. It is a highly specific inhibitor of the MAPK pathway, which allows researchers to study the role of this pathway in various cellular processes without interference from other signaling pathways. It is also relatively easy to use and has a low toxicity profile. However, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway. Another area is the study of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol in targeted drug delivery systems could be explored to improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a synthetic compound that has been widely used in scientific research to study the role of the MAPK pathway in various cellular processes. It is a potent and selective inhibitor of the pathway and has several advantages and limitations for lab experiments. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has a variety of biochemical and physiological effects and has several future directions for research.
Synthesemethoden
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-thiopyrimidine with 3-chloro-1-phenoxy-2-propanol, followed by oxidation with hydrogen peroxide and purification using chromatography. The final product is a white crystalline powder with a molecular weight of 267.8 g/mol.
Wissenschaftliche Forschungsanwendungen
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been extensively used in scientific research to study the role of the MAPK pathway in various cellular processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a downstream target of the MAPK pathway. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been used to study the role of the MAPK pathway in cancer, inflammation, and neurodegenerative diseases, among others.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)17-15(16-11)20-10-13(18)9-19-14-6-4-3-5-7-14/h3-8,13,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITZTSJWXOTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5352695 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)


![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)


![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)